1,10-Phenanthroline monohydrate

Vue d'ensemble

Description

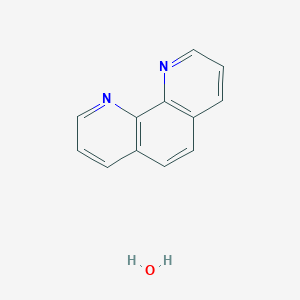

1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O) is a heterocyclic ligand widely used in coordination chemistry, catalysis, and biomedical research. Its structure consists of two fused pyridine rings, creating a planar, bidentate chelating agent that forms stable complexes with transition metals such as Fe²⁺, Cu²⁺, and Zn²⁺ . Key properties include:

- Molecular Weight: 198.23 g/mol (monohydrate); 180.21 g/mol (anhydrous)

- Melting Point: 97–101°C (monohydrate)

- Solubility: Soluble in methanol, ethanol, and acetone; slightly soluble in water (3 mg/mL) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le monohydrate de phénanthroline peut être synthétisé par deux réactions de Skraup successives du glycérol avec l'o-phénylènediamine, catalysées par l'acide sulfurique et un oxydant, traditionnellement l'acide arsénique aqueux ou le nitrobenzène . La déshydratation du glycérol donne de l'acroléine, qui se condense avec l'amine suivie d'une cyclisation .

Méthodes de production industrielle : Dans les environnements industriels, le monohydrate de phénanthroline est produit en utilisant des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Le processus implique un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le monohydrate de phénanthroline subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Oxydation : Le composé peut être oxydé à l'aide de l'ion peroxomonosulfate en solution aqueuse acide.

Réduction : Il peut être réduit en utilisant des agents réducteurs courants dans des conditions contrôlées.

Substitution : Le monohydrate de phénanthroline peut participer à des réactions de substitution avec divers électrophiles et nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des mono-N-oxydes de phénanthroline .

4. Applications de recherche scientifique

Le monohydrate de phénanthroline a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme ligand en chimie de coordination pour former des complexes métalliques stables.

5. Mécanisme d'action

Le monohydrate de phénanthroline exerce ses effets principalement par sa capacité à chélatar les ions métalliques. Cette chélation peut inhiber l'activité des métalloenzymes et perturber les processus biologiques dépendants des métaux . Le composé cible diverses voies moléculaires impliquant des ions métalliques, ce qui le rend utile pour étudier les interactions des ions métalliques dans les systèmes biologiques .

Applications De Recherche Scientifique

Metal Ion Detection

1,10-Phenanthroline is extensively utilized in detecting metal ions due to the distinct color and absorption spectrum of the complexes it forms.

| Metal Ion | Complex Color | Maximum Absorption Peak |

|---|---|---|

| Iron (Fe²⁺) | Red | 510 nm |

| Copper (Cu²⁺) | Blue | Varies |

| Nickel (Ni²⁺) | Green | Varies |

The detection methods include colorimetry and spectrophotometry, allowing for rapid and accurate quantification of metal ions in various samples .

Drug Research and Development

In drug development, 1,10-phenanthroline serves as a ligand or scaffold for creating biologically active compounds. Its derivatives have demonstrated significant biological activities:

- Anticancer Activity: Certain metal complexes of 1,10-phenanthroline exhibit cytotoxic effects against cancer cells.

- Antibacterial Properties: Studies have shown that metal-tdda-phen complexes possess antibacterial effects against resistant strains of Pseudomonas aeruginosa, particularly when combined with established antibiotics like gentamicin .

Case Study: Antibacterial Activity

A study investigated the efficacy of metal complexes containing 1,10-phenanthroline against Pseudomonas aeruginosa. The results indicated that these complexes enhanced the immune response in vivo and effectively cleared infections resistant to conventional treatments .

Materials Science

In materials science, 1,10-phenanthroline is pivotal for synthesizing metal-organic frameworks (MOFs) and other advanced materials:

- Metal-Organic Frameworks (MOFs): Its coordination properties facilitate the creation of MOFs with specific functionalities for gas adsorption and catalysis.

- Photovoltaic Materials: The compound is used in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photochemical properties .

Table: Applications in Materials Science

| Application | Description |

|---|---|

| Metal-Organic Frameworks | Used for gas storage and separation |

| Photovoltaics | Active component in organic light-emitting devices |

Photochemistry

As a photosensitizer, 1,10-phenanthroline plays a crucial role in photochemical reactions:

Mécanisme D'action

Phenanthroline monohydrate exerts its effects primarily through its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . The compound targets various molecular pathways involving metal ions, making it useful in studying metal ion interactions in biological systems .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

2,2'-Bipyridine and Terpyridine

- 2,2'-Bipyridine : A smaller bidentate ligand with weaker metal-binding affinity. Unlike 1,10-phenanthroline, it lacks extended π-conjugation, reducing its utility in optical applications .

- Used in supramolecular chemistry and luminescent complexes, whereas 1,10-phenanthroline excels in redox-active systems .

1,10-Phenanthroline Derivatives

- 1,10-Phenanthroline-mono-N-oxides: Exhibit altered electronic properties due to N-oxide substitution, increasing their acidity (pKa ~4.5–6.5) and modifying metal-binding selectivity. These derivatives are less effective in Fe²⁺ chelation but show promise in radical scavenging .

- Imidazo[4,5-f]1,10-phenanthroline Derivatives : Modified with aromatic substituents (e.g., indole, thiophene), these compounds demonstrate enhanced DNA intercalation and higher intrinsic binding constants (Kb ~10⁵–10⁶ M⁻¹) compared to unmodified 1,10-phenanthroline .

Metal Complexes

Iron Complexes

- [Fe(Phen)₃]²⁺ : Forms a red-colored complex with Fe²⁺ (λmax = 510 nm), critical for iron quantification. Similar complexes with 2,2'-bipyridine exhibit lower molar absorptivity .

- Fe-CNTs-MW: A carbon-nanotube-supported SAC using 1,10-phenanthroline (3:1 ligand-to-metal ratio). Outperforms Ni- and Cu-based analogues in CO₂-to-CO conversion (Faradaic efficiency: 92% vs. 85% for Cu) .

Copper Complexes

- [Cu(Phen)₂Cl₂] : Used in flexible sensors and catalysis. Compared to terpyridine-Cu complexes, it offers faster electron transfer kinetics but lower thermal stability .

- Casiopeinas: Copper(II) complexes with 1,10-phenanthroline and amino acids. Exhibit anticancer activity via DNA cleavage, a mechanism absent in analogous Zn or Cd complexes .

Cadmium and Zinc Complexes

- Cd(Phen)₃ : Shows stronger DNA binding (Kb = 3.2 × 10⁴ M⁻¹) than Zn(Phen)₂ due to Cd²⁺'s higher polarizability. However, Zn complexes are preferred in bioimaging for lower toxicity .

Hydrated vs. Anhydrous Forms

| Property | 1,10-Phenanthroline Monohydrate | Anhydrous 1,10-Phenanthroline |

|---|---|---|

| Water Content | ~8.9% (theoretical) | 0% |

| Solubility in Water | 3 mg/mL | <1 mg/mL |

| Stability | Prone to deliquescence | Hygroscopic |

| Catalytic Use | Preferred in aqueous synthesis | Used in non-polar solvents |

The monohydrate form is favored in biological assays due to improved aqueous solubility, while the anhydrous form is utilized in organic-phase reactions .

Catalysis

- CO₂ Electroreduction : Fe-CNTs-MW (1,10-phenanthroline) achieves 92% CO selectivity, surpassing Ni-CNTs-MW (78%) and Cu-CNTs-MW (85%) .

- Single-Atom Catalysts (SACs): Ru-SACs with 1,10-phenanthroline (ligand/metal ratio = 18:1) show higher turnover frequencies (TOF) than Pt-SACs in hydrogen evolution reactions .

Activité Biologique

1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O), commonly referred to as o-phenanthroline, is a well-studied chelating agent known for its ability to form stable complexes with divalent metal ions. This compound exhibits a range of biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

This compound primarily functions through its chelation properties. It binds to metal ions such as iron and zinc, which are crucial for various biological processes. The binding mechanism involves the formation of stable chelate complexes that can inhibit metalloproteases and other metalloenzymes by sequestering essential metal ions from their active sites .

Key Mechanisms:

- Metal Ion Chelation: The compound has a high affinity for divalent metal ions, disrupting enzyme activity reliant on these metals.

- Nuclease Activity: When complexed with copper ions, 1,10-phenanthroline exhibits nuclease activity, facilitating the study of DNA-protein interactions .

- Inhibition of Isopeptidases: It has been shown to inhibit JAMM-type isopeptidases through chelation of the active site Zn²⁺ ion .

Biological Applications

- Antimicrobial Activity: Research indicates that 1,10-phenanthroline and its metal complexes demonstrate significant antimicrobial properties. Studies have shown that these compounds can disrupt bacterial DNA through intercalation, which inhibits bacterial growth .

- Cancer Research: The compound is being investigated for its potential in cancer therapy due to its ability to inhibit metalloenzymes involved in tumor progression. Its coordination with transition metals enhances its biological efficacy against cancer cells .

- Biochemical Research: As a tool in biochemical assays, 1,10-phenanthroline is utilized for studying enzyme mechanisms and protein interactions. Its ability to form complexes with metal ions makes it valuable for probing metalloprotein functions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1,10-phenanthroline against various pathogens. Results indicated that while the uncoordinated form exhibited significant activity, coordination with transition metals altered its efficacy. The study highlighted that longer alkyl chains in derivatives improved cell membrane penetration and biological activity .

Case Study 2: Inhibition of Metalloproteases

Research demonstrated that 1,10-phenanthroline effectively inhibits metalloproteases involved in disease processes. The inhibition was attributed to the compound's ability to chelate zinc ions from the active sites of these enzymes, thereby preventing their catalytic action .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,10-Phenanthroline monohydrate relevant to experimental design?

- Answer : The compound (C₁₂H₁₀N₂O, MW 198.22) is a white crystalline powder with a melting point of 97–101°C. It is soluble in water (3 mg/mL), ethanol (25 mg/mL), DMSO (100 mg/mL), methanol (200 mM stock), acetone, and benzene. Its stability in methanol stock solutions at -20°C makes it suitable for long-term storage . The monohydrate form differs from anhydrous variants in water content but retains ligand functionality for metal chelation .

Q. How is this compound used in spectrophotometric iron detection?

- Answer : The compound forms a red-colored Fe²+ chelate with maximum absorbance at 510 nm. A typical protocol involves:

- Adjusting solution pH to 3–9 to ensure Fe²+ stability.

- Adding excess ligand (0.1–1 mM) to saturate metal binding.

- Measuring absorbance against a reagent blank.

This method is standardized for iron quantification in rare earth metals, lithium compounds, and biological matrices .

Q. What safety precautions are critical when handling this compound?

- Answer : Use protective gloves, goggles, and masks to avoid skin/eye contact. Waste must be segregated and disposed of via certified hazardous waste facilities. The compound is hygroscopic; store under argon in airtight containers to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers optimize DNA-protein interaction studies using this compound’s nuclease activity?

- Answer : The compound’s nuclease activity relies on metal ion cofactors (e.g., Cu²+ or Fe²+). To minimize interference:

- Use nuclease-free buffers and metal-chelating agents (e.g., EDTA) in controls.

- Pre-treat samples with apurinic/apyrimidinic (AP) endonuclease to confirm cleavage specificity.

- Validate results with gel electrophoresis or fluorescence-based assays .

Q. What experimental strategies resolve contradictions in metalloproteinase (MMP) inhibition studies involving this ligand?

- Answer : Inconsistent MMP inhibition may arise from:

- Competing metal ions : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify free metal concentrations.

- pH-dependent chelation : Perform assays at physiological pH (7.4) and include EDTA as a positive control.

- Ligand purity : Verify via HPLC (>99% purity) to exclude anhydrous or degraded forms .

Q. How does this compound prevent streptozotocin-induced chromosomal aberrations, and how can this be applied in genotoxicity assays?

- Answer : The ligand chelates transition metals (e.g., Fe²+), inhibiting Fenton reaction-driven oxidative DNA damage. For genotoxicity studies:

- Pre-incubate cells with 1–10 mM ligand for 1 hour prior to streptozotocin exposure.

- Measure chromosomal aberrations via metaphase spread analysis.

- Confirm metal chelation efficacy using atomic absorption spectroscopy .

Q. Methodological Tables

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Application Example |

|---|---|---|

| Water | 3 mg/mL | Spectrophotometric assays |

| Methanol | 200 mM (stock) | Long-term storage |

| DMSO | 100 mg/mL | Cell-based studies |

| Ethanol | 25 mg/mL | Organic phase reactions |

Table 2: Comparative Properties of Anhydrous vs. Monohydrate Forms

| Property | Anhydrous (131377) | Monohydrate (320056) |

|---|---|---|

| Water Content | Not specified | 1 H₂O molecule |

| Melting Point | 114–117°C | 97–101°C |

| Solubility in Methanol | 500 µg/mL | 200 mM (≈36 mg/mL) |

Propriétés

IUPAC Name |

1,10-phenanthroline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQJCISYYXZCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2.H2O, C12H10N2O | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075302 | |

| Record name | 1,10-Phenanthroline, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-phenanthroline monohydrate appears as white crystalline powder or solid. Slight odor. (NTP, 1992), White solid with a mild odor; [CAMEO] Off-white odorless crystals; [Alfa Aesar MSDS] | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenanthroline monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5144-89-8 | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,10-Phenanthroline, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenanthroline monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Phenanthroline monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSX215X00E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

212 to 219 °F (NTP, 1992) | |

| Record name | O-PHENANTHROLINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20869 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.